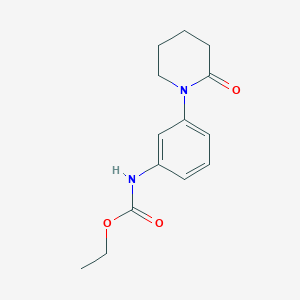
Ethyl (3-(2-oxopiperidin-1-yl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3-(2-oxopiperidin-1-yl)phenyl)carbamate is a chemical compound. It is related to another compound, Ethyl 1- (4-methoxyphenyl)-7-oxo-6- (4- (2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo [3,4-c]pyridine-3-carboxylate .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of apixaban, a compound with a similar structure, has been described in a preclinical discovery paper . Another paper discusses the synthesis of various piperidine derivatives, which could potentially be relevant to the synthesis of this compound .Molecular Structure Analysis
While specific information on the molecular structure of this compound was not found, related compounds have been analyzed. For instance, the structure of Ethyl N- (3-Phenyl-2-propynoyl)carbamate has been discussed .Mécanisme D'action
Target of Action
Ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate, also known as Apixaban, is a direct inhibitor of activated Factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting FXa, Apixaban prevents the formation of blood clots.
Mode of Action
Apixaban interacts with its target, FXa, by binding to it directly. This binding inhibits the activity of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibition is rapid, with an association rate constant of approximately 20 μM−1/s .
Biochemical Pathways
By inhibiting FXa, Apixaban affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. Specifically, it prevents the conversion of prothrombin to thrombin, a key step in the cascade . This results in a reduction in thrombin generation, which indirectly inhibits platelet aggregation .
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of Apixaban in humans, but it is inactive against human FXa .
Result of Action
The primary result of Apixaban’s action is the prevention of blood clot formation. By inhibiting FXa and reducing thrombin generation, it prevents the aggregation of platelets, which are essential for blood clot formation . This makes it effective in the prevention and treatment of various thromboembolic diseases .
Action Environment
The action of Apixaban can be influenced by various environmental factors. For instance, its bioavailability and clearance can be affected by factors such as the patient’s renal function and the presence of other drugs . Apixaban has a low potential for drug-drug interactions, which makes it a relatively stable and reliable anticoagulant .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl (3-(2-oxopiperidin-1-yl)phenyl)carbamate in lab experiments is its selectivity for the mGluR4 receptor, which allows for more precise modulation of neuronal activity. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animal models over extended periods of time.
Orientations Futures
There are several future directions for research on Ethyl (3-(2-oxopiperidin-1-yl)phenyl)carbamate, including the development of more potent and selective mGluR4 modulators, the investigation of the long-term effects of this compound on neuronal activity and behavior, and the exploration of the potential therapeutic applications of this compound in human neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other neurotransmitter systems.
Méthodes De Synthèse
Ethyl (3-(2-oxopiperidin-1-yl)phenyl)carbamate can be synthesized through a multistep process starting from 3-nitrobenzaldehyde. The nitro group is reduced to an amine group, which is then protected with a carbamate group. The resulting compound is subjected to a Friedel-Crafts acylation reaction with 2-oxopiperidine to yield the final product, this compound.
Applications De Recherche Scientifique
Ethyl (3-(2-oxopiperidin-1-yl)phenyl)carbamate has been studied extensively for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Studies have shown that this compound can improve motor function in animal models of Parkinson's disease by activating mGluR4 receptors in the basal ganglia. This compound has also been shown to reduce the symptoms of schizophrenia in animal models by modulating the activity of the prefrontal cortex. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction by reducing the activity of the mesolimbic dopamine system.
Propriétés
IUPAC Name |
ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-14(18)15-11-6-5-7-12(10-11)16-9-4-3-8-13(16)17/h5-7,10H,2-4,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTQWQYCFBSUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

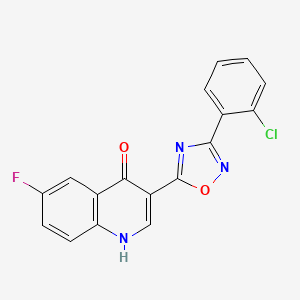

![3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2902870.png)
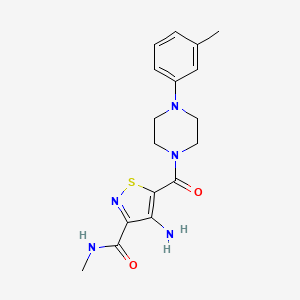
![3-benzyl-6-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2902873.png)
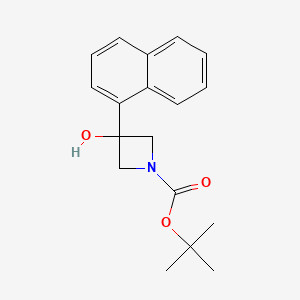
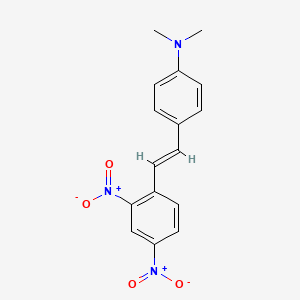
![(E)-5-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2902882.png)
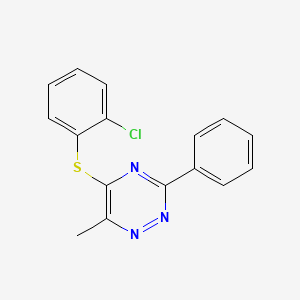
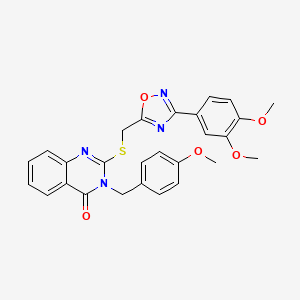
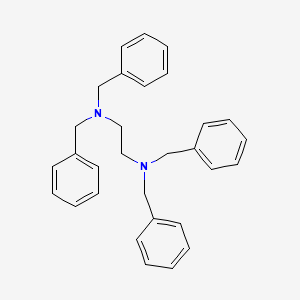
![Methyl 3-[(2-morpholinoacetyl)amino]-2-thiophenecarboxylate](/img/structure/B2902886.png)
![(5-Methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2902889.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2902890.png)